molecular formula C20H21N3O4S B2862607 4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide CAS No. 1211338-54-3

4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide

Cat. No.: B2862607
CAS No.: 1211338-54-3
M. Wt: 399.47
InChI Key: QMSPRWFCKPERED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl core, a rigid tricyclic scaffold with an 11-oxo group. The substitution at the 6-position is a benzamide group modified at the para position with a dimethylsulfamoyl moiety (-SO₂N(CH₃)₂). The tricyclic core may confer conformational rigidity, influencing target selectivity and metabolic stability.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-22(2)28(26,27)17-6-3-13(4-7-17)20(25)21-16-11-14-5-8-18(24)23-10-9-15(12-16)19(14)23/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSPRWFCKPERED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of INCB054329 can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C, suggesting that temperature could affect its stability. Furthermore, its efficacy has been demonstrated in various hematological cancer models, indicating that the specific cellular environment can influence its action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The compound’s structural analogues share the tricyclic core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Compound Name (Substituent) Molecular Formula Molecular Weight Key Structural Features Potential Pharmacological Implications
Target Compound (4-(Dimethylsulfamoyl)benzamide) C₂₀H₂₃N₃O₃S 385.48 g/mol Polar dimethylsulfamoyl group; aromatic benzamide Enhanced solubility; potential enzyme inhibition via sulfonamide interactions
N-{...}-cyclohexanecarboxamide () C₁₈H₂₂N₂O₂ 298.38 g/mol Lipophilic cyclohexane carboxamide Increased membrane permeability; reduced solubility
N-{...}-thiophene-2-sulfonamide () C₁₅H₁₄N₂O₃S₂ 334.41 g/mol Thiophene sulfonamide; sulfur-rich moiety Possible metabolic stability; sulfonamide-mediated target binding
N-{...}-propanamide () C₁₅H₁₇N₃O₂ 271.32 g/mol Small aliphatic propanamide Reduced steric hindrance; faster clearance

Structural and Functional Differences

  • Target Compound vs. Cyclohexanecarboxamide (): The dimethylsulfamoyl benzamide substituent introduces polarity compared to the lipophilic cyclohexane carboxamide. This may improve aqueous solubility but reduce blood-brain barrier penetration .
  • Target Compound vs. Thiophene-2-sulfonamide (): The thiophene sulfonamide in replaces the benzamide, introducing a sulfur atom that could enhance metal-binding interactions (e.g., with zinc-dependent enzymes).
  • Target Compound vs. Propanamide (): The propanamide analogue lacks aromaticity and the sulfonamide group, likely reducing target affinity but improving metabolic stability due to its simpler structure .

Hypothetical Pharmacokinetic Profiles

  • Lipophilicity: Cyclohexanecarboxamide (LogP ~3.5 estimated) > Thiophene sulfonamide (LogP ~2.8) > Target compound (LogP ~2.2) > Propanamide (LogP ~1.5).
  • Metabolic Stability: The thiophene sulfonamide () and dimethylsulfamoyl group in the target compound may resist cytochrome P450 oxidation due to electron-withdrawing effects, whereas the propanamide () could undergo rapid hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.